molecular formula C10H7BrN2O B8306107 5-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carbonitrile

5-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carbonitrile

Cat. No. B8306107
M. Wt: 251.08 g/mol
InChI Key: MAZDKYHFNKHFED-UHFFFAOYSA-N
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Patent
US08778972B2

Procedure details

Water (9 mL) was added to 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carbonitrile (110 mg 0.64 mmol) and the resulting mixture was placed at 70° C. In a separate flask potassium bromide (462 g, 0.26 mmol) in water (12 mL) was treated with bromine (0.100 mL, 1.94 mmol). 6.0 mL of the orange bromine solution was added dropwise to the water and 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carbonitrile mixture over ca. 20 minutes. The resulting heterogeneous mixture was permitted to stir at 70° C. for an additional 5 minutes and then cooled to room temperature. The reaction was then diluted with dichloromethane and saturated aqueous sodium bicarbonate. The solution was then further diluted with saturated aqueous sodium thiosulfate. The layers were separated and the aqueous layer was extracted two additional times with dichloromethane. The organic extracts were combined, dried over anhydrous sodium sulfate, filtered and concentrated. The resulting residue was purified by silica gel flash chromatography (ethanol-dichloromethane 0 to 3.5%) to provide 5-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carbonitrile; MS: (ES+) m/z 250.9 (M+H)+.
Quantity
110 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
462 g
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]#[N:12])[CH:9]=2)[CH2:4][C:3]1=[O:13].[Br-:14].[K+].BrBr>O.ClCCl.C(=O)(O)[O-].[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+]>[Br:14][C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][C:8]=1[C:11]#[N:12])[N:2]([CH3:1])[C:3](=[O:13])[CH2:4]2 |f:1.2,6.7,8.9.10|

Inputs

Step One
Name
Quantity
110 mg
Type
reactant
Smiles
CN1C(CC2=CC=C(C=C12)C#N)=O
Name
Quantity
9 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
462 g
Type
reactant
Smiles
[Br-].[K+]
Name
Quantity
0.1 mL
Type
reactant
Smiles
BrBr
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(CC2=CC=C(C=C12)C#N)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
to stir at 70° C. for an additional 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed at 70° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted two additional times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel flash chromatography (ethanol-dichloromethane 0 to 3.5%)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1C=C2CC(N(C2=CC1C#N)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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